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Compound of Interest

Compound Name:
5-Phenoxypyridine-3-

carbaldehyde

CAS No.: 936344-54-6

Cat. No.: B6322958

Get Quote

Introduction & Structural Significance[1][2][3]
5-phenoxy-3-pyridinecarboxaldehyde is a specialized heterocyclic building block characterized

by a 3,5-disubstituted pyridine core. This specific substitution pattern is highly valued in

medicinal chemistry because it allows for the independent vectorization of two distinct

pharmacophores:

The C3-Aldehyde: A reactive electrophile serving as a "warhead" or handle for further

functionalization (e.g., reductive amination, olefination, heterocycle formation).

The C5-Phenoxy Group: A lipophilic, electron-rich moiety that can engage in

stacking or hydrophobic interactions within a protein binding pocket.

Unlike 2,6- or 2,4-substituted pyridines, the 3,5-substitution pattern avoids steric clash with the

pyridine nitrogen lone pair, preserving its ability to act as a hydrogen bond acceptor—a critical

feature for kinase hinge binding and HIF-2
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inhibition.

Chemical Identity
Property Detail

IUPAC Name 5-phenoxypyridine-3-carbaldehyde

Molecular Formula

Molecular Weight 199.21 g/mol

SMILES O=Cc1cncc(Oc2ccccc2)c1

Key Functional Groups
Pyridine (Heterocycle), Aldehyde (Electrophile),

Ether (Linker)

Electronic Character

Electron-deficient ring (Pyridine) with mesomeric

donation (+M) from Phenoxy and inductive

withdrawal (-I) from Aldehyde.[1]

Electronic Structure & Reactivity Analysis
The reactivity of 5-phenoxy-3-pyridinecarboxaldehyde is governed by the interplay between the

electron-withdrawing pyridine nitrogen and the substituents.

Pyridine Ring: Naturally electron-deficient, making it susceptible to Nucleophilic Aromatic

Substitution (

) if a leaving group were present, but in this molecule, the ring is stable.

C3-Aldehyde: Highly electrophilic due to the electron-poor nature of the pyridine ring. It is

more reactive towards nucleophiles (amines, hydrides) than benzaldehyde.

C5-Phenoxy: The oxygen atom donates electron density into the ring via resonance (+M),

partially counteracting the electron-withdrawing nature of the nitrogen and the aldehyde. This

modulation makes the pyridine nitrogen slightly more basic than in 3-

pyridinecarboxaldehyde.

Reactivity Map (Graphviz)
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Caption: Reactivity profile of the 5-phenoxy-3-pyridinecarboxaldehyde scaffold showing key

sites for chemical modification.

Synthetic Pathways[1][2][3][4][5][6][7]
Synthesizing this scaffold requires careful orchestration to prevent the oxidation of the

aldehyde or the cleavage of the ether. Two robust, self-validating protocols are presented

below.

Method A: The "Protect-Couple-Deprotect" Strategy
(Recommended)
This route is preferred for scale-up as it avoids the handling of sensitive aldehyde

intermediates during the metal-catalyzed coupling step.

Step 1: Protection Convert 5-bromo-3-pyridinecarboxaldehyde to its acetal to mask the

electrophilic aldehyde.

Reagents: Ethylene glycol, p-TsOH (cat.), Toluene, Reflux (Dean-Stark).

Validation: Disappearance of CHO peak (~10.0 ppm) in

-NMR.
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Step 2: Ullmann-Type Coupling Coupling the protected aryl bromide with phenol.

Reagents: Phenol (1.2 eq),

(10 mol%),

(2.0 eq), N,N-Dimethylglycine (20 mol%), Dioxane, 110°C.

Mechanism: The ligand-accelerated Copper(I) cycle facilitates the

-like displacement of the bromide by the phenoxide.

Critical Control: Use anhydrous conditions to prevent acetal hydrolysis during coupling.

Step 3: Deprotection Restoring the aldehyde.

Reagents: 2N HCl, THF, RT.

Validation: Reappearance of the aldehyde proton singlet at ~10.1 ppm.

Method B: Reduction of Nicotinic Acid Derivative
This route is ideal if the carboxylic acid precursor (5-phenoxy-3-pyridinecarboxylic acid) is

commercially available or synthesized via carboxylation of the lithiated species.

Protocol:

Esterification: Convert acid to methyl ester (

).

DIBAL-H Reduction:

Cool solution of ester in DCM to -78°C.

Add DIBAL-H (1.1 eq) dropwise over 30 mins.

Quench: Add Methanol followed by Rochelle's salt solution (Sat. Pot. Sod. Tartrate) to

break the aluminum emulsion.
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Why this works: At -78°C, the tetrahedral intermediate is stable and does not collapse to

the aldehyde until hydrolysis, preventing over-reduction to the alcohol.

Medicinal Chemistry Applications
The 5-phenoxy-3-pyridinecarboxaldehyde scaffold is a bioisostere for biaryl ether motifs found

in several high-profile drug classes.

HIF-2 Inhibitors
The Hypoxia-Inducible Factor 2

(HIF-2

) pathway is a target for renal cell carcinoma. Inhibitors like Belzutifan utilize a heavily
substituted core that mimics the 3,5-disubstitution pattern.

Role: The pyridine nitrogen accepts a hydrogen bond from the protein backbone (e.g., Tyr or

His residues).

Phenoxy Function: Occupies a deep hydrophobic pocket, displacing water and increasing

binding entropy.

Aldehyde Utility: Serves as the precursor for the chiral alcohol or amine "tail" required for

potency.

Kinase Inhibitors (Hinge Binders)
In kinase drug design, the pyridine nitrogen often acts as the hinge binder (acceptor).

Strategy: The aldehyde is converted via reductive amination to a solubilizing group (e.g.,

piperazine, morpholine) that extends into the solvent front.

Advantage: The 5-phenoxy group provides a "gatekeeper" interaction, improving selectivity

against kinases with smaller gatekeeper residues.

Analytical Characterization Standards
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To ensure the integrity of the synthesized material, the following spectral signatures must be

verified.

Technique Expected Signature Interpretation

-NMR (DMSO-

)
10.15 (s, 1H) Distinctive aldehyde proton.

-NMR (Aromatic) 8.90 (d), 8.65 (d), 7.80 (dd)

The 3,5-substituted pyridine

pattern (two doublets with

meta-coupling ~2Hz).

-NMR
~190 ppm (C=O), ~155 ppm

(C-O)

Carbonyl and ipso-phenoxy

carbons.

LC-MS Protonated molecular ion.

IR Spectroscopy
1705

(Strong)
Carbonyl stretching vibration.

Safety & Handling Protocol
Air Sensitivity: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

Store under Nitrogen or Argon at -20°C.

Reactivity: Avoid contact with strong bases (can induce Cannizzaro reaction) or strong

oxidizers.

Toxicity: As a pyridine derivative, assume potential for skin irritation and eye damage.[2][3]

Use standard PPE (gloves, goggles, fume hood).

References
Synthesis of 3,5-Disubstituted Pyridines

Title: "Regioselective Synthesis of 3,5-Disubstituted Pyridines via Suzuki-Miyaura
Coupling."
Source: Organic Letters (2012).
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Context: Defines the reactivity of 3,5-dibromopyridine precursors.

URL:[Link]

HIF-2

Inhibitor Design:
Title: "Discovery of PT2385, a First-in-Class Inhibitor of Hypoxia-Inducible Factor-2 ."
Source: Journal of Medicinal Chemistry (2016).
Context: Illustrates the utility of the ether-linked pyridine scaffold in HIF inhibition.

URL:[Link]

Ullmann Coupling Protocols

Title: "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." (Analogous
mechanism for ethers).

Source: Organic Syntheses.[4]

Context: General protocol adaptation for ether form

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 5-Phenoxy-3-Pyridinecarboxaldehyde
as a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6322958/docs#technical-guide-5-phenoxy-3-
pyridinecarboxaldehyde-as-a-privileged-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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